Mcl‑1 Target Binding Affinity Differentiation: CPD (Unsubstituted) vs. Target Compound Structural Rationale
Direct target engagement data for the target compound (2Z,4E)‑N‑(3‑chloro‑4‑methoxyphenyl)‑2‑cyano‑5‑phenylpenta‑2,4‑dienamide are not publicly available in peer‑reviewed literature at the time of analysis. This represents a genuine data gap. However, quantitative binding data exist for the closest unsubstituted comparator CPD, which binds the Mcl‑1 BH3‑binding groove with a competitive inhibition constant Kᵢ of ~6 nM as determined by in‑vitro fluorescence polarization and ELISA assays, with binding mode confirmed by protein NMR and isothermal titration calorimetry [1]. The target compound's 3‑chloro‑4‑methoxyphenyl N‑substituent is structurally capable of forming an additional halogen bond with backbone carbonyls in the BH3 groove (e.g., with Arg263 or Thr266 of Mcl‑1) and increased hydrophobic packing via the methoxy group — features absent in CPD [2]. Users are advised that without direct binding data, the target compound's Mcl‑1 affinity must be empirically determined, but the rational design suggests potential improvement over CPD's already low‑nanomolar Kᵢ.
| Evidence Dimension | Mcl-1 competitive binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not yet determined; predicted to retain or improve upon low‑nanomolar affinity based on structural extension |
| Comparator Or Baseline | (2E,4E)-2-cyano-5-phenylpenta-2,4-dienamide (CPD): Kᵢ ≈ 6 nM |
| Quantified Difference | Cannot be quantified; qualitative structural argument for potential improvement |
| Conditions | Fluorescence polarization competition assay vs. BH3 peptide; Mcl-1 protein |
Why This Matters
Even if equivalent to CPD (6 nM), the target compound's distinct substitution may confer selectivity advantages over other Bcl‑2 family proteins, which is critical for reducing off‑target cytotoxicity in Mcl‑1‑dependent cancer models.
- [1] Qin, J. Q. The Anti-tumor Mechanism of CPD as a Mcl‑1 Protein Inhibitor. Master's thesis, Dalian University of Technology, 2012. View Source
- [2] PubChem Compound Summary for CID 292854, 2‑Cyano‑5‑phenyl‑2,4‑pentadienamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/292854 View Source
